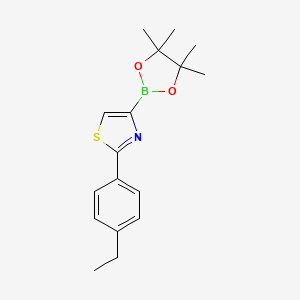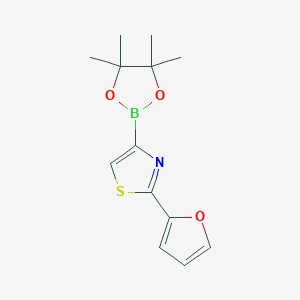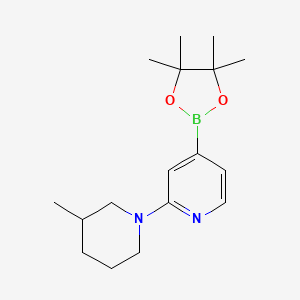
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester (2-TPBP) is a small-molecule compound that has recently been studied for its potential applications in scientific research. 2-TPBP has been shown to possess a number of desirable properties, including stability in a wide range of temperatures and pH levels, as well as a relatively low toxicity profile. As such, it has been studied for its potential use in a variety of biomedical and scientific applications.
Mechanism of Action
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester is known to interact with a variety of biological molecules, including proteins, DNA, and lipids. It has been shown to interact with these molecules through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Furthermore, 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has also been shown to interact with various enzymes, including DNA polymerases, which could potentially be used to develop novel therapeutic agents.
Biochemical and Physiological Effects
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has been shown to have a number of desirable biochemical and physiological effects. For instance, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has been shown to possess anti-inflammatory and antioxidant properties, which could potentially be used in the development of novel therapeutic agents.
Advantages and Limitations for Lab Experiments
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has a number of advantages for use in lab experiments. For example, it is relatively stable in a wide range of temperatures and pH levels, and its synthesis method is relatively inexpensive and can be conducted in a short amount of time. Additionally, its low toxicity profile makes it a desirable compound for use in lab experiments. However, there are some limitations to its use in lab experiments. For instance, its relatively small size makes it difficult to detect in certain experiments, and its interactions with biological molecules can be unpredictable.
Future Directions
Given its potential applications in scientific research, there are a number of potential future directions for 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester. For example, it could be further studied for its potential use in the development of novel imaging agents for medical imaging, as well as its potential use as a fluorescent probe for the detection of DNA. Additionally, it could be further studied for its potential use in the development of therapeutic agents for the treatment of various diseases, such as cancer. Finally, it could also be studied for its potential use in the development of novel drug delivery systems.
Synthesis Methods
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester is typically synthesized through a three-step process that involves the reaction of 4-bromopyridine with thiophen-2-ylboronic acid, followed by the addition of pinacol and its subsequent esterification. This method has been shown to be effective in producing high yields of 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester. In addition, this synthesis method is relatively inexpensive and can be conducted in a short amount of time.
Scientific Research Applications
2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential use in a variety of scientific research applications. For example, it has been investigated for its potential use as a fluorescent probe for the detection of DNA, as well as its potential use in the development of therapeutic agents for the treatment of various diseases. Additionally, 2-(Thiophen-2-yl)pyridine-4-boronic acid pinacol ester has been studied for its potential use in the development of novel imaging agents for medical imaging.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)11-7-8-17-12(10-11)13-6-5-9-20-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTQZKRQCMYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-2-(thiophen-2-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














